molecular formula C13H13FN4OS2 B2801419 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1173269-51-6

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2801419
CAS No.: 1173269-51-6
M. Wt: 324.39
InChI Key: HQWRJRQCUPJHSI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a cyclopropyl group, a fluorobenzyl thioether, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and fluorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of cyclopropyl isocyanate and 2-fluorobenzyl thiol in the presence of a base can facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the urea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The cyclopropyl group and thiadiazole ring play crucial roles in this binding process, influencing the compound’s affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability and specific reactivity patterns .

Properties

IUPAC Name

1-cyclopropyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4OS2/c14-10-4-2-1-3-8(10)7-20-13-18-17-12(21-13)16-11(19)15-9-5-6-9/h1-4,9H,5-7H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWRJRQCUPJHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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